Strategic Role as a Validated Intermediate in CDK Inhibitor Development
This compound is specifically cited as an intermediate in Sanofi-Aventis patent US2006/4000 A1, which covers indazolecarboxamide derivatives as CDK1, CDK2, and CDK4 inhibitors [1]. This patent protection highlights its direct, documented utility in constructing a specific pharmacophore class of high therapeutic interest. In contrast, its positional isomers (e.g., 4- or 6-carbonitrile derivatives) are not cited in this same context. This patent linkage provides a degree of industrial validation that distinguishes it from its less-documented analogs.
| Evidence Dimension | Documented industrial relevance as a synthetic intermediate |
|---|---|
| Target Compound Data | Explicitly listed as a precursor in US patent US2006/4000 A1 (p. 18) [1] |
| Comparator Or Baseline | 3-Formyl-1H-indazole-4-carbonitrile (CAS 797804-56-9) or 6-carbonitrile (no CAS found) |
| Quantified Difference | Present in key patent literature; positional isomers are absent. |
| Conditions | Patent literature analysis |
Why This Matters
This provides a documented link to a specific, patent-protected chemical series, which is a key differentiator for research groups focused on CDK-targeted therapies or for building patentable new chemical entities.
- [1] Patent US20060004000A1. Indazolecarboxamide derivatives, preparation and use thereof as CDK1, CDK2 and CDK4 inhibitors. 2006. View Source
